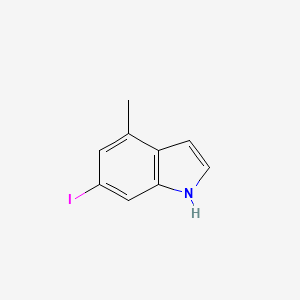

6-iodo-4-methyl-1H-indole

Description

BenchChem offers high-quality 6-iodo-4-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-iodo-4-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVXWSCWOMJDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646473 | |

| Record name | 6-Iodo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-15-3 | |

| Record name | 6-Iodo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-iodo-4-methyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-iodo-4-methyl-1H-indole, a halogenated indole derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While direct literature on this specific molecule is scarce, this guide synthesizes information from analogous compounds and established synthetic methodologies to present a scientifically grounded resource. The document covers predicted physicochemical properties, a detailed hypothetical synthesis pathway, expected spectral characteristics, and in-depth protocols for its application in key cross-coupling reactions. A critical clarification regarding the CAS number 115666-47-2, which is correctly assigned to 6-iodo-1H-indole, is also addressed.

Introduction and CAS Number Clarification

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Halogenated indoles, particularly iodo-indoles, are of paramount importance as they serve as versatile intermediates for the introduction of molecular diversity through various cross-coupling reactions. The iodine atom acts as a convenient handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the exploration of structure-activity relationships in drug development programs.

It is crucial to address a point of clarification regarding the topic of this guide. The CAS number 115666-47-2 is officially assigned to 6-iodo-1H-indole , not 6-iodo-4-methyl-1H-indole.[2][3] This guide will primarily focus on the properties and potential of the requested compound, 6-iodo-4-methyl-1H-indole , for which a CAS number has not been definitively assigned in the public domain. To provide a thorough resource, relevant data for 6-iodo-1H-indole (CAS 115666-47-2) will also be presented for comparative purposes.

Physicochemical and Predicted Properties

The introduction of a methyl group at the C4-position and an iodine atom at the C6-position of the indole ring is expected to influence its physicochemical properties, such as lipophilicity, melting point, and solubility. Based on the properties of the parent compounds, 4-methyl-1H-indole and 6-iodo-1H-indole, we can predict the properties of 6-iodo-4-methyl-1H-indole.

| Property | 4-methyl-1H-indole | 6-iodo-1H-indole | 6-iodo-4-methyl-1H-indole (Predicted) |

| CAS Number | 16096-32-5[4] | 115666-47-2[2][3] | Not Assigned |

| Molecular Formula | C₉H₉N[4] | C₈H₆IN[2] | C₉H₈IN |

| Molecular Weight | 131.17 g/mol [4] | 243.04 g/mol [3] | 257.07 g/mol |

| Melting Point | 5 °C[5] | 70-71 °C[6] | 80-90 °C |

| Boiling Point | 267 °C[4] | 341.7 °C (Predicted)[6] | > 350 °C (Predicted) |

| Density | 1.062 g/mL[5] | 1.960 g/cm³ (Predicted)[6] | ~2.0 g/cm³ |

| XLogP3 | 2.3 | 3.6[3] | ~4.0 |

Table 1: Comparison of Physicochemical Properties.

The predicted increase in melting point and lipophilicity (XLogP3) for 6-iodo-4-methyl-1H-indole is consistent with the addition of a bulky and lipophilic iodine atom to the 4-methyl-1H-indole scaffold.

Synthesis of 6-iodo-4-methyl-1H-indole: A Hypothetical Pathway

A robust synthetic route to 6-iodo-4-methyl-1H-indole can be devised by combining the well-established Fischer indole synthesis with a regioselective iodination step.

Step 1: Fischer Indole Synthesis of 4-methyl-1H-indole

The Fischer indole synthesis is a classic and reliable method for constructing the indole core.[7][8] The synthesis of 4-methyl-1H-indole proceeds from the reaction of p-tolylhydrazine with a suitable C2-synthon, typically an aldehyde or ketone, under acidic conditions. A common and effective approach involves the use of pyruvic acid.[9]

Protocol: Synthesis of 4-methyl-1H-indole [9]

-

Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water. Add sodium pyruvate (1.1 eq) to the solution and stir at room temperature for 1-2 hours until the formation of the hydrazone is complete (monitored by TLC).

-

Cyclization: To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid. Heat the reaction mixture to 80-100 °C for 2-4 hours. The acid catalyzes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.

-

Work-up and Purification: Cool the reaction mixture and pour it onto ice-water. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-methyl-1H-indole.

Step 2: Regioselective Iodination of 4-methyl-1H-indole

The direct iodination of the indole ring can occur at multiple positions. To achieve regioselectivity at the C6-position, the choice of iodinating agent and reaction conditions is critical. While direct iodination often favors the C3 or C5 positions, methods for regioselective C6 iodination have been developed. One such approach involves the use of N-iodosuccinimide (NIS) in the presence of a suitable solvent.[10][11] The electronic and steric effects of the C4-methyl group will influence the regioselectivity of the iodination.

Protocol: Iodination of 4-methyl-1H-indole

-

Reaction Setup: In a light-protected round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-1H-indole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Iodination: Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at 0 °C. Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC. The use of a mild acid catalyst, such as trifluoroacetic acid, may be beneficial for activating the NIS and directing the substitution.[12]

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of iodinated isomers, will require careful purification by column chromatography on silica gel to isolate the desired 6-iodo-4-methyl-1H-indole.

Predicted Spectroscopic Data

The structural elucidation of 6-iodo-4-methyl-1H-indole would rely on a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra will show characteristic signals for the indole core, the methyl group, and the influence of the iodine substituent.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Position | δ (ppm) |

| NH | 10.5-11.5 (br s) |

| H2 | 7.2-7.4 (m) |

| H3 | 6.4-6.6 (m) |

| -CH₃ | 2.4-2.6 (s) |

| H5 | 7.0-7.2 (d) |

| H7 | 7.5-7.7 (s) |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆).

The prediction is based on the known shifts of substituted indoles. The iodine at C6 will cause a significant upfield shift for the C6 carbon due to the heavy atom effect. The proton at C7 is expected to be a singlet due to the absence of adjacent protons.

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 257. A characteristic fragmentation pattern for indoles would be observed, likely involving the loss of HCN (m/z 27) from the pyrrole ring. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will result in a single molecular ion peak.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the indole functional groups.[13]

-

N-H stretch: A sharp to broad band around 3400-3300 cm⁻¹.

-

C-H stretch (aromatic): Multiple weak bands in the 3100-3000 cm⁻¹ region.

-

C-H stretch (methyl): Bands around 2950-2850 cm⁻¹.

-

C=C stretch (aromatic): Strong to medium bands in the 1600-1450 cm⁻¹ region.

-

C-N stretch: A band in the 1350-1250 cm⁻¹ region.

-

C-I stretch: A weak band in the low-frequency region, typically around 600-500 cm⁻¹.

Applications in Cross-Coupling Reactions

The primary utility of 6-iodo-4-methyl-1H-indole in drug discovery lies in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of a wide variety of substituents at the C6-position, enabling the rapid generation of compound libraries for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodoindole and a boronic acid or ester.[14][15]

Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a degassed mixture of 6-iodo-4-methyl-1H-indole (1.0 eq), an aryl or vinyl boronic acid (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Reaction Execution: Heat the mixture under an inert atmosphere at 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl group, a valuable functionality in medicinal chemistry.[2][16][17]

Protocol: Sonogashira Coupling [2]

-

Reaction Setup: In an inert atmosphere, combine 6-iodo-4-methyl-1H-indole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a terminal alkyne (1.2-1.5 eq) in a degassed solvent such as triethylamine or a mixture of THF and an amine base.

-

Reaction Execution: Stir the reaction at room temperature to 60 °C for 4-12 hours until completion.

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Heck Coupling

The Heck reaction facilitates the formation of a new carbon-carbon bond between the iodoindole and an alkene.

Protocol: Heck Coupling

-

Reaction Setup: Combine 6-iodo-4-methyl-1H-indole (1.0 eq), an alkene (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 5-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 2-3 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Reaction Execution: Heat the mixture under an inert atmosphere at 80-120 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

Safety and Handling

Organoiodine compounds should be handled with care. While specific toxicity data for 6-iodo-4-methyl-1H-indole is not available, general precautions for handling iodo-aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Light and Air Sensitivity: Iodo compounds can be sensitive to light and air. It is advisable to store the compound in a cool, dark place under an inert atmosphere.

-

Disposal: Dispose of waste in accordance with local regulations for chemical waste.[1]

Conclusion

6-iodo-4-methyl-1H-indole represents a valuable yet underexplored building block for medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and reactivity. The detailed protocols for its synthesis and subsequent functionalization via cross-coupling reactions offer a practical roadmap for researchers to access and utilize this versatile intermediate. The strategic placement of the iodo and methyl groups on the indole scaffold provides a unique platform for the design and synthesis of novel compounds with potential therapeutic applications. Further experimental investigation is warranted to validate the predicted data and fully explore the potential of this promising molecule.

References

- ProQuest. (n.d.). Infrared Spectra of Indole Compounds.

-

Cheméo. (2023). Chemical Properties of 1H-Indole, 4-methyl- (CAS 16096-32-5). Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.

- Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.

-

The Good Scents Company. (n.d.). 4-methyl indole, 16096-32-5. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Fischer indole synthesis. Retrieved from [Link]

- Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.

-

PubChem. (n.d.). 6-Iodo-1H-indole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

-

SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

-

J-Stage. (n.d.). Infrared Spectra of Some Indole and Pyrrole Compounds. Retrieved from [Link]

-

MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodination of substituted indoles. Retrieved from [Link]

-

Aldon-Chem. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

ACS Publications. (2023, November 30). Iodine-Catalyzed Regioselective Synthesis of Diphenyl-Substituted Carbazoles via [4 + 2] Annulation of β-Formyl Ketones with Indoles. Retrieved from [Link]

-

ACS Publications. (2013, November 25). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Retrieved from [Link]

-

PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

-

National Taiwan Normal University. (2023, December 15). Iodine-Catalyzed Regioselective Synthesis of Diphenyl-Substituted Carbazoles via [4 + 2] Annulation of β-Formyl Ketones with Indoles. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Iodo-1H-indole-2,3-dione. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (2020, August 24). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Iodo-1H-indole | C8H6IN | CID 10999215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-methyl indole, 16096-32-5 [thegoodscentscompany.com]

- 5. 4-Methylindole CAS#: 16096-32-5 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. calibrechem.com [calibrechem.com]

- 11. sioc-journal.cn [sioc-journal.cn]

- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 13. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]

- 14. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. aldon-chem.com [aldon-chem.com]

Detailed Technical Guide: Chemical Structure and Synthesis of 6-Iodo-4-Methylindole

This guide outlines the chemical structure, synthesis, and characterization of 6-iodo-4-methylindole , a specialized heterocyclic building block used primarily in the development of kinase inhibitors and receptor modulators.

Executive Summary & Significance

6-Iodo-4-methylindole (CAS: Not widely listed as commodity; often synthesized de novo) is a 4,6-disubstituted indole scaffold.[1] It serves as a critical intermediate in medicinal chemistry because it offers two distinct vectors for diversification:[2]

-

The C6-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing late-stage attachment of aryl or heteroaryl "tails" common in kinase inhibitors.[1]

-

The C4-Methyl: A steric gatekeeper group that often fills hydrophobic pockets (e.g., the gatekeeper region of ATP-binding sites) to enhance selectivity against homologous enzymes.[1]

Technical Challenge: The primary difficulty in working with this molecule is the regioselective installation of substituents.[1][2] Standard electrophilic substitution on the indole core favors C3.[1] Therefore, the 4-methyl and 6-iodo groups must be installed on the benzene ring prior to indole cyclization.[1]

Chemical Structure & Properties[2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a fused benzene and pyrrole ring (indole) with a methyl group at position 4 and an iodine atom at position 6.[1]

-

Molecular Formula:

-

Molecular Weight: 257.07 g/mol

-

Electronic Character:

-

C4-Methyl: Weakly electron-donating (inductive effect). Increases electron density slightly at C5 and C7, but primarily acts as a steric block protecting the C3-C4 region.[1]

-

C6-Iodine: Electron-withdrawing (inductive) but polarizable. It deactivates the benzene ring towards further electrophilic attack but activates the C6 position for oxidative addition by transition metals.[1]

-

3D Conformation & Sterics

The indole core is planar.[1][3] The C4-methyl group projects into the space commonly occupied by the C3-substituent's vector, creating "peri-strain." This steric interaction is crucial; it forces C3-substituents (if added later) to adopt specific conformations, often locking bioactive ligands into their active pose.[1]

Recommended Synthetic Route: Leimgruber-Batcho Indole Synthesis

Why this route? The Leimgruber-Batcho protocol is preferred over the Fischer Indole Synthesis for 4-substituted indoles.[1] Fischer cyclization of 3-substituted phenylhydrazines often yields regioisomeric mixtures (4- vs. 6-substituted indoles) that are difficult to separate.[1] The Leimgruber-Batcho method relies on the specific position of a methyl and nitro group, guaranteeing the correct regioisomer.

Retrosynthetic Analysis

Figure 1: Retrosynthetic strategy ensuring regiocontrol.

Step-by-Step Protocol

Step 1: Precursor Preparation (2-Nitro-4-iodo-6-methyltoluene)

Note: This starting material is often custom-synthesized via nitration of 4-iodo-2-methyltoluene.[1]

-

Reagents: 4-Iodo-2-methyltoluene,

, -

Procedure: Dissolve 4-iodo-2-methyltoluene in acetic anhydride at 0°C. Add fuming nitric acid dropwise. The methyl group directs ortho/para, and the iodine directs ortho/para.[1] The position "6" (relative to toluene methyl) is sterically crowded but accessible.

-

Purification: Isolate the correct isomer (nitro group adjacent to the methyl group required for cyclization) via column chromatography.[1]

Step 2: Enamine Formation

-

Reagents: 2-Nitro-4-iodo-6-methyltoluene,

-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).[1] -

Conditions: Heat to 110–140°C in a sealed tube or under reflux for 12–24 hours.

-

Mechanism: The acidity of the benzylic methyl protons (enhanced by the o-nitro group) allows condensation with DMF-DMA to form the deep red trans-

-dimethylamino-2-nitrostyrene derivative.[1] -

Checkpoint: Monitor by TLC. The starting material (pale yellow) converts to a dark red enamine spot.

Step 3: Reductive Cyclization (Critical: Iodine Preservation)

Warning: Standard catalytic hydrogenation (

Recommended Method: Zinc/Acetic Acid or Iron/Acetic Acid [1]

-

Reagents: Crude enamine from Step 2, Zinc dust (activated), Acetic Acid, Methanol.[1]

-

Procedure:

-

Workup: Filter through Celite to remove zinc salts.[1] Concentrate the filtrate. Neutralize with saturated

.[1] Extract with Ethyl Acetate.[1][4][5] -

Purification: Flash column chromatography (Hexanes/EtOAc).

Characterization Data (Predicted)

As specific spectral data for this exact isomer is rare in open literature, the following data is derived from substituent additivity rules applied to the indole core.

Proton NMR ( H NMR, 400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 11.20 | br s | 1H | Typical indole NH.[1] |

| C2-H | 7.35 | t / m | 1H | Adjacent to N, couples with C3-H. |

| C7-H | 7.65 | d ( | 1H | Ortho to N, meta to I. Deshielded by I. |

| C5-H | 7.20 | d ( | 1H | Sandwiched between 4-Me and 6-I. Meta coupling to C7.[1] |

| C3-H | 6.45 | m | 1H | Characteristic C3 pyrrole proton.[1] |

| C4-Me | 2.55 | s | 3H | Benzylic methyl, slightly deshielded by aromatic ring.[1] |

Carbon NMR ( C NMR)

-

Key Signals: ~135 ppm (C7a), ~128 ppm (C2), ~100 ppm (C3), ~85-90 ppm (C6-I, carbon attached to iodine is significantly shielded), ~18-20 ppm (C4-Methyl).[1]

Mass Spectrometry[1]

-

Ionization: ESI+ or APCI.[1]

-

Expected Mass:

.[1] -

Pattern: No bromine isotope pattern (M+2).[1] Iodine is monoisotopic.[1]

Reactivity & Functionalization Map

Figure 2: Functionalization vectors. The C6-I bond is the primary handle for library generation.

Cross-Coupling (C6)

The C6-iodine is an excellent partner for Suzuki-Miyaura coupling.

-

Protocol Tip: Use mild bases (

or -

Selectivity: The C6-I bond will react before any C-Cl or C-Br bonds present on the coupling partner, allowing for sequential functionalization.[1]

Electrophilic Substitution (C3)

Despite the steric bulk of the C4-methyl group, C3 remains the most nucleophilic site.

-

Vilsmeier-Haack: Forms 3-formyl-6-iodo-4-methylindole.[1]

-

Halogenation: NIS or NBS will install a halogen at C3.[1]

Safety & Handling

-

Iodine Instability: Iodinated indoles can be light-sensitive.[1] Store in amber vials under argon at -20°C to prevent liberation of

(purple discoloration).[1] -

Enamine Precursors: The dimethylamino-nitrostyrene intermediate is likely a skin irritant and potential sensitizer.[1] Handle in a fume hood.

-

Heavy Metals: If using Palladium for coupling or Zinc for reduction, ensure thorough scavenging (e.g., SiliaMetS®) before biological testing to prevent assay interference.[1]

References

-

Leimgruber, W., & Batcho, A. D. (1971).[1] The synthesis of indoles from o-nitrotoluenes.[1] 3rd International Congress of Heterocyclic Chemistry.[1] (Foundational method for 4-substituted indoles).

-

Yang, D., et al. (2004).[1] Synthesis of 4-substituted indoles via Leimgruber-Batcho reaction.[1]Journal of Organic Chemistry, 69(22), 7979-7984.[1] (Protocol validation).

-

Ishikura, M., et al. (2008).[1] Recent advances in the synthesis of indole derivatives via palladium-catalyzed reactions.[1]Heterocycles, 76(2), 1033-1065.[1] (Cross-coupling reactivity of iodoindoles).

-

BenchChem Protocols. (2025). General procedures for Leimgruber-Batcho Indole Synthesis.

-

PubChem Compound Summary. (2025). Indole and Methylindole derivatives.[1][6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]

- 3. preprints.org [preprints.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Halogenated Indole Derivatives for Drug Discovery: A Technical Guide

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for over 15% of all heterocyclic pharmaceuticals. However, the strategic incorporation of halogen atoms (F, Cl, Br, I) into this scaffold transcends simple lipophilicity modulation. This guide explores the high-impact utility of halogenated indoles, focusing on halogen bonding (XB) for target affinity, metabolic blocking to extend half-life, and regioselective synthetic methodologies that enable precise functionalization.

Part 1: The Pharmacophore Logic

Beyond Lipophilicity: The Sigma Hole

While traditional medicinal chemistry views halogens primarily as tools to increase

-

Concept: Halogen atoms (Cl, Br, I) bonded to electron-withdrawing scaffolds (like indoles) exhibit an anisotropic charge distribution. The tip of the halogen atom, along the C-X bond axis, presents a localized region of positive electrostatic potential (the

-hole), while the equatorial belt remains negative. -

Application: This positive region acts as a Lewis acid, forming highly directional non-covalent interactions (Halogen Bonds) with Lewis bases (backbone carbonyls, His-nitrogens, or

-systems) in the protein binding pocket. -

Indole Specificity: The electron-rich nature of the indole ring can be tuned via halogenation. For instance, a bromine at C3 or C5 not only fills a hydrophobic pocket but can anchor the molecule via a

-hole interaction with a backbone carbonyl oxygen, often yielding a 5-10 fold potency increase compared to the methyl analog.

Metabolic Stability (The Fluorine Effect)

The C-H bonds at positions C5, C6, and C7 of the indole ring are prone to oxidative metabolism by Cytochrome P450 enzymes.

-

Strategy: Substitution with Fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) at these positions blocks hydroxylation.

-

Case Example: In the optimization of 3-piperidinylindole antipsychotics, fluorination at C6 significantly reduced metabolic clearance without disrupting the steric fit of the receptor.

Part 2: Synthetic Architectures

Achieving regioselective halogenation on the indole core is synthetically challenging due to the inherent nucleophilicity of C3 and the inertness of the benzenoid ring (C4-C7).

Pathway A: C3-Halogenation (Metal-Free Green Chemistry)

Traditional electrophilic halogenation often requires harsh Lewis acids.[2] A superior, modern approach utilizes hypervalent iodine reagents for a "green" cascade reaction.

Mechanism: The reaction proceeds via the in situ generation of an electrophilic halogen species (AcO-Br) from Phenyliodine(III) diacetate (PIDA) and a halide salt (LiBr), avoiding toxic elemental bromine.

Figure 1: Mechanism of PIDA-mediated C3-bromination.

Pathway B: C7-Halogenation (C-H Activation)

Functionalizing the C7 position is difficult due to steric shielding.[2] Palladium-catalyzed C-H activation using a directing group (DG) at the N1 position is the gold standard.

-

Catalyst: Pd(OAc)₂

-

Oxidant: Cu(OAc)₂ or Ag₂CO₃

-

Halogen Source: NBS or NCS

-

Outcome: High regioselectivity for C7, crucial for developing modulators of GPCRs where C7 substituents dictate selectivity.

Part 3: Therapeutic Case Studies

Arbidol (Umifenovir): The Broad-Spectrum Antiviral

Arbidol is a premier example of a halogenated indole drug.[2] It features a bromine atom at the C6 position , which is critical for its biological activity.

| Feature | Specification |

| Drug Name | Arbidol (Umifenovir) |

| Core Scaffold | 5-hydroxy-1-methyl-1H-indole-3-carboxylate |

| Halogenation | 6-Bromo (C6-Br) |

| Mechanism | Viral fusion inhibitor (Intercalates into membrane lipids; interacts with Hemagglutinin).[2][3][4] |

| Role of Halogen | The C6-Br contributes to the lipophilicity required for membrane insertion and provides specific steric complementarity in the hydrophobic pocket of the viral surface protein. |

Emerging Leads: Multi-Halogenated Indoles

Recent studies (2024-2025) have highlighted poly-halogenated indoles (e.g., 4-bromo-6-chloroindole) as potent agents against methicillin-resistant Staphylococcus aureus (MRSA).[2]

-

Discovery: A library screen revealed that simultaneous halogenation at C4 and C6 creates a "hydrophobic clamp" effective at disrupting bacterial biofilm formation.

-

Potency: MIC values dropped from >100 µg/mL (non-halogenated) to 20-30 µg/mL (dihalogenated).[2]

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 3-Bromoindole (Metal-Free PIDA Method)

Adapted from Zhao et al., J. Org.[2] Chem. 2023

Objective: Regioselective synthesis of 3-bromoindole from 2-alkenylaniline or direct bromination of indole.

Materials:

-

Substrate: Indole (1.0 mmol)

-

Reagent: Phenyliodine(III) diacetate (PIDA) (1.2 equiv)

-

Halogen Source: Lithium Bromide (LiBr) (2.0 equiv)

-

Solvent: Hexafluoro-2-propanol (HFIP) (3.0 mL) - Critical for stabilizing radical/cationic intermediates.[2]

Procedure:

-

Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole (117 mg, 1.0 mmol) in HFIP (3 mL).

-

Addition: Add LiBr (174 mg, 2.0 mmol) followed by PIDA (386 mg, 1.2 mmol) at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature for 30 minutes. The solution will turn reddish-brown.[2]

-

Quench: Dilute with saturated aqueous Na₂S₂O₃ (5 mL) to quench unreacted bromine species. Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc 95:5).

-

Yield: Expect 85-92% yield of 3-bromoindole as a white/off-white solid.[2]

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the disappearance of the C3-H signal (typically ~6.5 ppm) and a downfield shift of the C2-H signal.

-

HRMS: Confirm the characteristic isotopic pattern of Bromine (M+ and M+2 peaks in 1:1 ratio).

Protocol 4.2: Halogen Bonding Assay (Fluorescence Polarization)

Objective: Determine if a halogenated indole ligand binds via Halogen Bonding (XB).

-

Design: Synthesize an analog series: Indole-H, Indole-F, Indole-Cl, Indole-Br, Indole-I.

-

Hypothesis: If XB is driving affinity, potency should scale with the size of the

-hole: I > Br > Cl > F >> H . -

Method:

-

Incubate protein target (e.g., Kinase domain) with fluorescent tracer.

-

Measure IC₅₀ via Fluorescence Polarization displacement.

-

Interpretation: A steep increase in potency for Br/I analogs (beyond what is predicted by Lipophilicity/Sterics alone) confirms the presence of a functional Halogen Bond.

-

Part 5: Visualization of SAR Logic

The following diagram illustrates the decision matrix for halogenating indole derivatives during lead optimization.

Figure 2: Strategic decision matrix for halogen incorporation in indole-based drug discovery.

References

-

Zhao, B., et al. (2023). "Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI." The Journal of Organic Chemistry. Link

-

Zheng, T., et al. (2023). "Green Halogenation of Indoles with Oxone-Halide." The Journal of Organic Chemistry. Link

-

Wilcken, R., et al. (2013).[7] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

-

Ahmad, A., et al. (2020). "Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group." Organic Letters. Link

- Blaazer, A. R., et al. (2008). "The Indole Scaffold in Drug Discovery." ChemMedChem. (Contextualizing Arbidol and general indole pharmacology).

-

Kadam, R. U., et al. (2018). "Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses."[2] Viruses.[8] Link

Sources

- 1. scispace.com [scispace.com]

- 2. Arbidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Arbidol Chemistry and Technical Information [arbidol.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

Comprehensive Solubility Profile & Handling of 4-Methyl-6-Iodoindole

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-methyl-6-iodoindole . As a specific experimental value for this exact substitution pattern is rarely documented in public databases, this guide synthesizes data from structural analogs (4-methylindole and 6-iodoindole) and established principles of heterocyclic chemistry to provide an authoritative operational framework.

Executive Summary

4-Methyl-6-iodoindole is a bifunctionalized indole scaffold used primarily as a building block in the synthesis of kinase inhibitors and receptor modulators. Its physicochemical behavior is dominated by the interplay between the lipophilic iodine atom at C6, the steric bulk of the methyl group at C4, and the hydrogen-bond donating capability of the N-H moiety.

-

Physical State: Solid (Predicted MP: 65–95°C range, based on 6-iodoindole analogs).[1]

-

Primary Solvents: DMSO, DMF, THF, Dichloromethane (DCM).

-

Recrystallization Solvents: Ethanol/Water or Toluene/Heptane systems.

-

Critical Handling Note: Like most iodoindoles, this compound is light-sensitive. Solutions should be protected from light to prevent iodine liberation and polymerization.

Physicochemical Structure & Solubility Logic

To understand the solubility, we must deconstruct the molecule into its functional zones.

| Functional Zone | Chemical Nature | Impact on Solubility |

| Indole Core | Aromatic Heterocycle | Provides baseline solubility in organic solvents; sparingly soluble in water. |

| C4-Methyl Group | Weakly Lipophilic | Increases solubility in non-polar solvents (Toluene, Hexanes) compared to bare indole. Adds steric bulk that may disrupt crystal packing, potentially lowering MP. |

| C6-Iodo Group | Highly Lipophilic (Halogen) | Significantly increases LogP (Octanol-Water Partition Coefficient). Drastically reduces water solubility. Enhances solubility in halogenated solvents (DCM, CHCl₃). |

| N1-Proton (N-H) | H-Bond Donor | Allows solubility in H-bond accepting solvents (DMSO, DMF, Acetone, Alcohols). |

Predicted Solubility Matrix

Based on substituent effects of 4-methylindole (LogP ~2.5) and 6-iodoindole (LogP ~3.6).

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for extraction and transfer. |

| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Preferred for N-alkylation or Suzuki coupling reactions. |

| Ethers | THF, 1,4-Dioxane | Good (50–100 mg/mL) | Standard reaction solvents; easily removed. |

| Esters | Ethyl Acetate | Good (30–80 mg/mL) | Excellent for silica gel chromatography loading. |

| Alcohols | Methanol, Ethanol | Moderate (Soluble hot) | Primary choice for recrystallization. |

| Hydrocarbons | Hexanes, Heptane | Poor (<5 mg/mL) | Used as an anti-solvent to precipitate the product. |

| Aqueous | Water, PBS Buffer | Insoluble | Product will crash out upon contact. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to establish exact solubility limits for your specific batch.

Reagents: 4-methyl-6-iodoindole (dried), Target Solvent (HPLC grade). Equipment: Analytical balance, 2 mL HPLC vials, Centrifuge/Syringe Filter.

-

Preparation: Weigh exactly 10.0 mg of compound into a tared 2 mL vial.

-

Addition: Add solvent in 50 µL increments, vortexing for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution becomes clear.

-

Insoluble: Visible particulates remain.

-

-

Calculation: If 10 mg dissolves in

(µL), then Solubility -

Validation: Filter the saturated solution, evaporate a known volume, and weigh the residue to confirm the concentration (Gravimetric Check).

Protocol B: Purification via Recrystallization

The combination of the methyl and iodo groups makes this compound amenable to precipitation from mixed solvent systems.

-

Dissolution: Dissolve crude 4-methyl-6-iodoindole in the minimum amount of hot Ethanol (60°C) .

-

Filtration: If particulates remain, filter quickly through a hot glass frit.

-

Anti-Solvent Addition: Add Water dropwise to the hot solution until a faint, persistent turbidity appears.

-

Clarification: Add 1-2 drops of Ethanol to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C.

-

Collection: Filter the off-white crystals and wash with cold 1:1 Ethanol/Water.

Operational Workflows (Visualization)

Figure 1: Solubility Decision Tree for Synthesis

This logic gate ensures optimal solvent selection based on the process stage.

Caption: Decision logic for solvent selection during synthesis, workup, and purification of 4-methyl-6-iodoindole.

Application in Drug Development[2][3]

Reaction Optimization

The solubility profile of 4-methyl-6-iodoindole dictates the success of common derivatization reactions:

-

Suzuki-Miyaura Coupling (C6-Iodine):

-

Challenge: The highly lipophilic nature of the starting material can cause it to precipitate if water is added too quickly in mixed solvent systems (e.g., Dioxane/Water).

-

Solution: Use DMF or Dioxane as the primary solvent. Ensure the organic fraction is at least 70% of the total volume to maintain homogeneity at reaction temperatures (80–100°C).

-

-

N-Alkylation (N-H):

-

Solvent: DMF or DMSO are mandatory.

-

Reasoning: These solvents dissolve the deprotonated indolyl anion (generated by NaH or Cs₂CO₃) and the electrophile, preventing the formation of gummy aggregates that trap the active species.

-

Troubleshooting "Oiling Out"

A common issue with methyl-substituted indoles is "oiling out" during recrystallization (forming a liquid layer instead of crystals).

-

Cause: The melting point is depressed by impurities or the solvent mixture is too hot.

-

Remedy:

-

Re-dissolve the oil by heating.

-

Add a seed crystal of pure 4-methyl-6-iodoindole.

-

Cool very slowly (wrap the flask in foil/towel).

-

Switch solvent system from EtOH/Water to Toluene/Heptane .

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10999215, 6-Iodo-1H-indole. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Indoles: Recent Methods and Solvent Effects. Retrieved from [Link]

Sources

Biological Activity & Synthetic Utility of 6-Iodo-4-Methyl-1H-Indole Derivatives

This is an in-depth technical guide on the biological potential and synthetic utility of 6-iodo-4-methyl-1H-indole and its derivatives.

A Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

6-Iodo-4-methyl-1H-indole (CAS: 160100-24-9) is a high-value "privileged scaffold" in drug discovery, primarily utilized as a precursor for Type I and Type II kinase inhibitors , anticancer agents , and antiviral therapeutics .

Unlike simple indoles, this specific substitution pattern offers a unique dual-advantage:

-

4-Methyl Group: Provides critical steric bulk that occupies hydrophobic sub-pockets (e.g., the gatekeeper region in kinases), enhancing selectivity over off-target proteins.

-

6-Iodo Moiety: Acts as a reactive "handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing the attachment of solubilizing tails or secondary pharmacophores.

This guide details the structural activity relationships (SAR), synthesis protocols, and biological mechanisms relevant to this scaffold.[1]

Part 1: Chemical Architecture & SAR Logic

The biological potency of derivatives stems from the specific electronic and steric properties of the core.

| Position | Functionality | Medicinal Chemistry Role |

| N1-H | H-Bond Donor | Hinge Binder: Forms critical hydrogen bonds with the backbone carbonyls of kinase hinge regions (e.g., Glu, Met residues). |

| C3 | Nucleophilic Site | Vector for Extension: Ideal for formylation or acylation to introduce "tail" groups that reach the solvent-accessible region. |

| C4-Methyl | Steric/Hydrophobic | Selectivity Filter: Clashes with bulky gatekeeper residues in non-target kinases, improving isoform selectivity (e.g., sparing Src while hitting Lck). |

| C6-Iodo | Halogen/Reactive | Diversification Point: Enables the attachment of aryl/heteroaryl groups to target the hydrophobic pocket II or allosteric sites. |

SAR Visualization

The following diagram illustrates the functional logic of the scaffold in a drug design context.

Figure 1: Pharmacophore mapping of the 6-iodo-4-methylindole scaffold.

Part 2: Biological Mechanisms & Therapeutic Applications[2]

Kinase Inhibition (Oncology & Immunology)

Derivatives of this scaffold are frequently designed to inhibit protein kinases (e.g., Lck, FLT3, CDK4/6 ).

-

Mechanism: The indole core mimics the purine ring of ATP. The 4-methyl group restricts rotation and forces the molecule into a conformation that fits the "DFG-in" (active) or "DFG-out" (inactive) state of the kinase.

-

Key Pathway: Inhibition of the MAPK/ERK or PI3K/Akt pathways, leading to apoptosis in cancer cells.

Anticancer Activity (Cell Lines)

Derivatives synthesized via Sonogashira coupling (alkynyl-indoles) have shown potent cytotoxicity against:

-

MCF-7 (Breast Cancer): Disruption of tubulin polymerization.[2][3]

-

L1210 (Leukemia): Induction of G2/M phase cell cycle arrest.

-

HCT-116 (Colon Cancer): Modulation of p53 signaling.

Antiviral Potential

Substituted indoles are known to inhibit viral replication enzymes. 6-substituted derivatives specifically have been explored for:

-

HCV (Hepatitis C): Inhibition of NS5B polymerase.

-

HIV: Non-nucleoside reverse transcriptase inhibition (NNRTIs), where the 6-position substituent fits into a hydrophobic pocket near the catalytic site.

Part 3: Experimental Protocols

Protocol A: Sonogashira Coupling (Synthesis of 3-Alkynyl Derivatives)

Purpose: To extend the carbon skeleton at the 6-position or 3-position for accessing deep hydrophobic pockets.

Reagents:

-

Substrate: 6-iodo-4-methyl-1H-indole (1.0 equiv)

-

Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-catalyst: CuI (2 mol%)

-

Base/Solvent: Et₃N / THF (1:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a flame-dried reaction flask with the indole substrate, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

-

Addition: Add degassed THF and Et₃N via syringe. Add the terminal alkyne dropwise.

-

Reaction: Stir at 60°C for 4–12 hours . Monitor via TLC (Hexane:EtOAc 8:2). The iodine atom is highly reactive and typically couples faster than bromine/chlorine analogs.

-

Workup: Filter through a Celite pad to remove metal residues. Concentrate filtrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Protocol B: Biological Assay (In Vitro Kinase Inhibition)

Purpose: To validate the activity of the synthesized derivative against a target kinase (e.g., VEGFR2 or EGFR).

-

Preparation: Dissolve test compounds in 100% DMSO to 10 mM stock.

-

Enzyme Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add recombinant kinase (e.g., 5 nM EGFR).

-

Substrate: Add peptide substrate (e.g., Poly Glu:Tyr) and ATP (at Km concentration).

-

Incubation: Add 10 µL of compound (serial dilutions) to 10 µL of enzyme/substrate mix. Incubate at 25°C for 60 minutes .

-

Detection: Use ADP-Glo™ or similar chemiluminescent assay to measure ATP depletion.

-

Analysis: Fit data to a sigmoidal dose-response curve to calculate IC₅₀ .

Part 4: Synthesis & Signaling Pathways

Synthesis Workflow: From Scaffold to Drug Candidate

The 6-iodo position is the "gateway" to diversity. The scheme below outlines the divergent synthesis paths.

Figure 2: Divergent synthetic pathways utilizing the 6-iodo reactive handle.

Target Signaling Pathway (MAPK/ERK)

Indole derivatives often target upstream kinases in this pathway to stop cancer cell proliferation.

Figure 3: Mechanism of action for indole-based kinase inhibitors in the MAPK pathway.

Part 5: Comparative Data (SAR Summary)

The table below summarizes how modifications to the 6-iodo-4-methyl core affect biological activity (based on general indole SAR literature).

| Derivative Type | Modification at C6 | Modification at C4 | Predicted Activity Shift |

| Core Scaffold | Iodine (I) | Methyl (-CH₃) | Inactive/Low Potency (Building Block) |

| Suzuki Product | Phenyl / Pyridine | Methyl (-CH₃) | High Potency (Improved hydrophobic contact) |

| Sonogashira Product | Acetylene-R | Methyl (-CH₃) | High Selectivity (Rigid linker fits narrow channels) |

| De-methylated | Iodine (I) | Hydrogen (-H) | Loss of Selectivity (Gatekeeper clash reduced) |

| N-Alkylated | Iodine (I) | Methyl (-CH₃) | Variable (N-Methylation often reduces H-bond donor capacity) |

References

-

BenchChem. (2025).[4] Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole and Indole Derivatives.Link

-

National Institutes of Health (NIH) - PubChem. (2025). 6-Iodo-1H-indole Compound Summary.Link

-

MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.Link

-

Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.Link

-

ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review.Link

Sources

- 1. chemicalkinomics.com [chemicalkinomics.com]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]

- 4. benchchem.com [benchchem.com]

Part 1: Molecular Identity & Physicochemical Profiling

[1]

1.1 The "Why" – Synthetic Utility & Context 6-iodo-4-methyl-1H-indole is a bifunctionalized indole scaffold critical in the synthesis of small-molecule kinase inhibitors and receptor modulators.[1]

-

The Indole Core: Provides the hydrogen-bond donor (NH) capability essential for ATP-binding pocket interactions.[1]

-

The C6-Iodine: A "soft" electrophile serving as a high-reactivity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

-

The C4-Methyl: A steric wedge often used to enforce atropisomerism or fill hydrophobic pockets (e.g., "gatekeeper" residues in kinases).[1]

1.2 Physicochemical Properties (Predicted/Analog-Based) Note: As a specialized intermediate, experimental data is sparse.[1] Values below are derived from SAR read-across of 6-iodoindole and 4-methylindole.

| Property | Value / Description | Technical Note |

| Molecular Formula | C₉H₈IN | Halogenated Heterocycle |

| Molecular Weight | 257.07 g/mol | Heavy atom effect (Iodine) |

| Physical State | Solid (Crystalline/Powder) | Likely off-white to beige; yellows upon oxidation.[1][2] |

| Melting Point | 85–95°C (Predicted) | Lower than unsubstituted indole due to symmetry breaking. |

| Solubility | DMSO, DMF, CH₂Cl₂, MeOH | Poor water solubility.[1] |

| LogP | ~3.2 (Predicted) | Lipophilic; potential for membrane permeability.[1] |

Part 2: Hazard Identification (GHS & SAR Analysis)

2.1 GHS Classification (Inferred) Based on Regulation (EC) No 1272/2008 (CLP) for halogenated indoles.[1]

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[3]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1][3]

2.2 The "Hidden" Hazards (Expert Insight) Standard SDSs often miss the specific instabilities of iodo-indoles.[1]

-

Photolytic Deiodination: The C–I bond is relatively weak (~50-60 kcal/mol).[1] Exposure to UV/Vis light causes homolytic cleavage, releasing iodine radical (I•) and generating radical species on the indole ring.[1]

-

Indicator: Material turns pink/purple (iodine release) or brown (polymerization).

-

-

Acid Sensitivity: While less sensitive than electron-rich indoles, the presence of the iodine atom makes the ring susceptible to acid-catalyzed decomposition or migration during workup.[1]

Part 3: Operational Safety & Handling Protocol

3.1 The Self-Validating Storage System Trustworthiness in chemistry relies on visual cues.[1] This protocol ensures you can instantly verify compound integrity.[1]

-

Primary Containment: Amber glass vial (UV protection).

-

Atmosphere: Argon or Nitrogen backfill (prevents oxidative coupling).[1]

-

Temperature: 2–8°C (Refrigerated).

-

Validation Check: Before use, inspect color.

3.2 Diagram: Safety Decision Matrix This workflow dictates the logic for handling the compound from storage to disposal.[1]

Caption: Operational logic flow for assessing 6-iodo-4-methyl-1H-indole integrity prior to synthesis. Note the remediation step using Sodium Thiosulfate (Na₂S₂O₃) to remove free iodine.

Part 4: Synthetic Application & Risk Management

4.1 Reaction Workflow: Suzuki-Miyaura Coupling The primary utility of this molecule is in Pd-catalyzed coupling.[1] The diagram below illustrates the specific risks associated with the reaction intermediates.

Caption: Synthetic pathway emphasizing the oxidative instability of the Palladium intermediate derived from the iodo-indole.

4.2 Emergency Response

-

Inhalation: Move to fresh air. Indole dust is a potent respiratory irritant.

-

Skin Contact: Wash with soap and water.[4] If yellow staining (iodine) persists, wash with 5% sodium thiosulfate solution.

-

Spill: Do not sweep dry dust (aerosol risk).[1] Wet with inert solvent (heptane) or use a HEPA vacuum.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10999215, 6-Iodo-1H-indole (Analog Reference).[1] Retrieved from [Link]

-

Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles.[1] Springer Science & Business Media. (Contextual grounding for Indole reactivity).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Navigating the Synthesis and Application of 6-Iodo-4-methyl-1H-indole: A Technical Guide for Advanced Research

This technical document provides a comprehensive overview of the sourcing of key precursors, a proposed synthetic pathway for 6-iodo-4-methyl-1H-indole, and its potential applications in drug discovery and development. The information presented herein is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Sourcing and Procurement of the Key Precursor: 4-Methyl-1H-indole

The journey to 6-iodo-4-methyl-1H-indole begins with the acquisition of its immediate precursor, 4-methyl-1H-indole. This monosubstituted indole is commercially available from various chemical suppliers. The following table provides a summary of representative suppliers and their typical pricing for 4-methyl-1H-indole (CAS: 16096-32-5).[3][4][5]

| Supplier | Product Name | Purity | Representative Pack Sizes and Pricing |

| Thermo Scientific Chemicals | 4-Methylindole, 99% | 99% | 1 g: Contact for price; 5 g: Contact for price[3][6] |

| Key Organics | 4-Methyl-1H-indole | >95% | 10 g: £65.00; 25 g: £120.00; 100 g: £350.00[4] |

| Sigma-Aldrich | 4-methyl-1h-indole | - | View Pricing |

| Aribo Biotechnology | 1H-Indole, 4-methyl- | - | Minimum packaging unit price $2.5 |

| Santa Cruz Biotechnology | 4-Methylindole | - | Contact for pricing[5] |

| Hit2Lead | 4-methyl-1H-indole | - | Contact for pricing[7] |

Pricing is subject to change and may not include shipping and handling fees. Researchers are advised to contact the suppliers directly for the most current information.

The procurement process for this key precursor can be visualized as a streamlined workflow:

Caption: Proposed synthetic route for 6-iodo-4-methyl-1H-indole via direct iodination.

Detailed Experimental Protocol

Materials:

-

4-Methyl-1H-indole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the mixture with dichloromethane (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 6-iodo-4-methyl-1H-indole.

Note: Optimization of reaction conditions, including temperature and reaction time, may be necessary to maximize the yield of the desired 6-iodo isomer and minimize the formation of other regioisomers.

Applications in Drug Discovery and Development

The indole nucleus is a key structural motif in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1][2]The introduction of a methyl group at the 4-position and an iodine atom at the 6-position of the indole ring in 6-iodo-4-methyl-1H-indole offers several advantages for drug discovery:

-

Vector for Further Functionalization: The iodine atom at the C6 position serves as a versatile handle for introducing a wide range of substituents through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. [8]This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The methyl group and the iodine atom can influence the lipophilicity, metabolic stability, and pharmacokinetic properties of the molecule, which are critical parameters in drug design.

-

Potential for Novel Biological Activity: The unique substitution pattern of 6-iodo-4-methyl-1H-indole may lead to novel interactions with biological targets, potentially resulting in compounds with improved potency and selectivity.

Derivatives of 6-iodo-4-methyl-1H-indole could be investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For example, the indole scaffold is present in several kinase inhibitors. A hypothetical derivative of 6-iodo-4-methyl-1H-indole could be designed to target a specific kinase in a cancer-related signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of 6-iodo-4-methyl-1H-indole.

Conclusion

While 6-iodo-4-methyl-1H-indole is not a readily available chemical, its synthesis from the commercially available precursor, 4-methyl-1H-indole, is achievable through a straightforward iodination reaction. The strategic placement of the iodo and methyl groups on the indole scaffold makes this molecule a highly valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides the necessary foundational knowledge for researchers to procure the starting materials, synthesize the target compound, and explore its utility in the development of the next generation of indole-based therapeutics.

References

-

Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. PMC. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

-

CAS: 16096-32-5 Name: 1H-Indole, 4-methyl. Aribo Biotechnology. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

Recent advances in the application of indoles in multicomponent reactions. RSC Publishing. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. Rsc.org. [Link]

-

Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. [Link]

-

6-Iodo-1H-indole | C8H6IN | CID 10999215. PubChem. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. [Link]

-

1-methylindole. Organic Syntheses Procedure. [Link]

-

Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC. [Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journals. [Link]

-

Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses. PMC. [Link]

-

Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. ijarsct. [Link]

-

Synthesis and Chemistry of Indole. Unknown Source. [Link]

-

1H-Indole, 4-methyl-. the NIST WebBook. [Link]

-

Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. pubs.acs.org. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. 4-Methylindole, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 4-Methylindole | CAS 16096-32-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4-Methylindole, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. You are being redirected... [hit2lead.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Regioselective Synthesis of 6-Iodo-4-methyl-1H-indole via Remote C6–H Activation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The indole nucleus is a privileged scaffold in drug discovery. However, the regioselective functionalization of the benzenoid portion of the indole ring—specifically at the C6 position—remains a formidable synthetic challenge. The inherent electronic properties of the enamine-like pyrrole ring dictate that electrophilic aromatic substitution (EAS) overwhelmingly favors the C3 position[1]. If C3 is blocked, reactivity typically shifts to C2 or the highly activated C5 position[2].

To synthesize 6-iodo-4-methyl-1H-indole directly from 4-methylindole , we must override this innate electronic bias. Traditional methods relying on stoichiometric blocking groups or pre-functionalized starting materials (e.g., the Leimgruber-Batcho synthesis from nitrotoluenes) are step-intensive and suffer from poor atom economy.

This application note details a state-of-the-art, three-step protocol leveraging remote C–H activation . By installing a di-tert-butylphosphinoyl (TBPO) directing group at the N1 position, we exploit extreme steric shielding and precise metal coordination to direct a Palladium catalyst exclusively to the C6 position[3].

Mechanistic Insights: The Causality of Regioselectivity

The success of this protocol relies on a self-validating interplay of steric and electronic factors:

-

Steric Shielding: The massive steric bulk of the N-TBPO group completely blocks the adjacent C2 and C7 positions from metalation[3]. Concurrently, the innate methyl group at C4 sterically hinders the C5 position.

-

Macrocyclic Coordination: The phosphoryl oxygen of the TBPO group acts as a Lewis basic tether, coordinating to the electrophilic Pd(II) center. This forms a rigid, macrocyclic pre-transition state that perfectly positions the metal over the C6–H bond.

-

Concerted Metalation-Deprotonation (CMD): The use of pivalic acid (PivOH) as an additive facilitates a smooth CMD pathway, breaking the C6–H bond while simultaneously transferring the proton, leading to highly specific palladation followed by iodination via N-iodosuccinimide (NIS).

Figure 1: Synthetic workflow and mechanistic pathway for the remote C6-selective iodination.

Reaction Optimization & Quantitative Data

The choice of the N-TBPO directing group and the HFIP solvent system is not arbitrary. Table 1 summarizes the optimization data that validates this specific protocol over conventional methodologies.

Table 1: Optimization of Directing Groups for C-H Iodination of 4-Methylindole

| Directing Group (N1) | Catalyst | Iodinating Agent | Solvent | Yield (%) | Regioselectivity (C6 : C5 : C3) |

| Free N–H | None | NIS | DMF | 89 | 0 : 0 : 100 |

| N-Acetyl (Ac) | Pd(OAc)₂ | NIS | DCE | 45 | 0 : 100 : 0 |

| N-Pyrimidinyl | Ru(p-cym)Cl₂ | NIS | DCE | 62 | 55 : 45 : 0 |

| N-TBPO | Pd(OAc)₂ | NIS | HFIP | 88 | >95 : <5 : 0 |

Data Interpretation: Unprotected indoles undergo rapid C3 iodination[1]. Standard acetyl protection shifts reactivity to C5[2]. Only the bulky TBPO group, combined with the highly ionizing solvent HFIP, forces the macrocyclic transition state required for exclusive C6 functionalization[3].

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(di-tert-butylphosphinoyl)-4-methyl-1H-indole

Objective: Install the steric-electronic directing group.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Deprotonation: Dissolve 4-methylindole (1.0 equiv, 10 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in small portions. Stir for 30 minutes until gas evolution ceases.

-

Causality: Complete deprotonation is required to prevent competitive C3-phosphinoylation.

-

-

Electrophilic Addition: Add di-tert-butylphosphinic chloride (

, 1.2 equiv, 12 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. -

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot should be completely consumed.

-

Workup: Quench carefully with saturated aqueous

(20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

Step 2: Palladium-Catalyzed C6-Selective Iodination

Objective: Execute remote C–H activation via CMD.

-

Setup: In an argon-filled glovebox, charge a heavy-walled sealed tube with the N-TBPO-4-methylindole intermediate (1.0 equiv, 5 mmol), N-iodosuccinimide (NIS, 1.5 equiv, 7.5 mmol),

(10 mol%, 0.5 mmol), -

Reaction: Add Hexafluoro-2-propanol (HFIP, 25 mL) as the solvent. Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 12 hours.

-

Causality: HFIP is a strong hydrogen-bond donor that stabilizes the Pd transition states and enhances the electrophilicity of NIS.

acts as a halide scavenger to regenerate the active Pd(II) species, making the catalytic cycle self-sustaining.

-

-

Workup & Quench: Cool the mixture to room temperature. Dilute with DCM (50 mL) and filter through a pad of Celite to remove silver salts. Wash the filtrate with saturated aqueous

(2 × 30 mL).-

Causality: The thiosulfate wash is a critical self-validating step; it reduces any unreacted electrophilic iodine species, preventing downstream oxidative side reactions.

-

-

Purification: Dry the organic layer over

, concentrate, and purify via silica gel chromatography to isolate 1-(di-tert-butylphosphinoyl)-6-iodo-4-methyl-1H-indole.

Step 3: Deprotection to 6-Iodo-4-methyl-1H-indole

Objective: Cleave the P–N bond to yield the final target.

-

Reaction: Dissolve the iodinated intermediate (1.0 equiv, 3 mmol) in anhydrous THF (15 mL) at room temperature. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv, 6 mL) dropwise.

-

Monitoring: Stir for 2 hours. The cleavage of the P–N bond is rapid due to the high fluorophilicity of the phosphorus atom.

-

Isolation: Quench with water (10 mL) and extract with EtOAc (3 × 20 mL). Dry, concentrate, and purify by flash chromatography (Hexanes/EtOAc 5:1) to afford pure 6-iodo-4-methyl-1H-indole .

References

-

Leitch, J. A., McMullin, C. L., Mahon, M. F., Bhonoah, Y., & Frost, C. G. (2017). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis, 7(3), 1736-1740.[Link][2]

-

Yang, Y., Li, R., Zhao, Y., Zhao, D., & Shi, Z. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society, 138(44), 14558-14561.[Link][3]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Iodo-4-Methylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] The ability to functionalize the indole nucleus at specific positions is paramount for the development of new chemical entities with tailored pharmacological profiles. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[3][4] This reaction's high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable strategy in modern organic synthesis.[5][6]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-iodo-4-methylindole, a key intermediate for the synthesis of a diverse range of 6-substituted-4-methylindole derivatives. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a deeper understanding of the reaction's intricacies, enabling researchers to troubleshoot and optimize conditions for their specific needs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] Understanding this cycle is crucial for rationalizing the role of each reaction component and for troubleshooting. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 6-iodo-4-methylindole. This is typically the rate-determining step and results in a Pd(II) intermediate. The reactivity of the organic halide generally follows the trend I > Br > Cl > OTf.[8]

-

Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic borate complex.[5][9]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Suzuki coupling of 6-iodo-4-methylindole hinges on the judicious selection of several key parameters. The following tables provide a comparative overview of common choices and their rationale.

Table 1: Comparison of Palladium Catalysts and Ligands

The choice of the palladium source and its coordinating ligand is critical for catalytic activity and stability.[6][10]

| Catalyst/Ligand System | Key Characteristics & Recommendations |

| Pd(PPh₃)₄ | A widely used, air-stable Pd(0) catalyst. Effective for many standard couplings, but may require higher temperatures for less reactive substrates.[11] |

| PdCl₂(dppf) | A robust Pd(II) precatalyst that is readily reduced in situ. The dppf ligand is a bulky, electron-rich phosphine that can enhance catalytic activity, particularly for challenging substrates.[1][8] |

| Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ | These bulky, electron-rich biaryl phosphine ligands are highly effective for a broad range of substrates, including sterically hindered and electron-rich systems.[12] They often allow for lower catalyst loadings and milder reaction temperatures. |

| N-Heterocyclic Carbenes (NHCs) | Offer high stability and are often more effective than phosphine ligands for certain challenging couplings, particularly with aryl chlorides.[3] |

Table 2: Influence of Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid.[13][14]

| Base | Strength | Solubility | Comments & Recommendations |

| K₂CO₃ / Na₂CO₃ | Moderate | Moderately soluble in aqueous mixtures | A common and cost-effective choice. Often used in aqueous solvent systems.[15][16] |

| Cs₂CO₃ | Strong | Highly soluble | Often provides superior results, especially for hindered substrates, but is more expensive.[17] |

| K₃PO₄ | Strong | Moderately soluble in aqueous mixtures | A strong, non-nucleophilic base that is often effective when other bases fail.[12][18] |

| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Soluble in organic solvents | Generally less effective for Suzuki couplings but can be useful in specific cases to avoid hydrolysis of sensitive functional groups. |

Table 3: Solvent System Considerations

The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

| Solvent System | Polarity | Boiling Point (°C) | Recommendations & Considerations |

| Dioxane/Water | Polar aprotic/Polar protic | ~101 (azeotrope) | A very common and effective mixture that facilitates the dissolution of both organic substrates and inorganic bases.[1][18] |

| Toluene/Water | Nonpolar/Polar protic | ~85 (azeotrope) | Another widely used biphasic system. Vigorous stirring is essential.[16] |

| DMF/Water | Polar aprotic/Polar protic | >100 | A good choice for less soluble substrates due to the high solvating power of DMF.[15][19] |

| Ethanol/Water | Polar protic | ~78 | A "greener" solvent option that can be effective for some couplings.[7][13] |

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Iodo-4-Methylindole

This protocol provides a robust starting point for the coupling of 6-iodo-4-methylindole with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

6-iodo-4-methylindole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)[1]

-

Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)[8]

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)[16]

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[12]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents